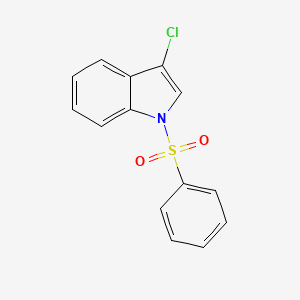

3-chloro-1-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPRTLFSJHQURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348860 | |

| Record name | 1H-indole, 3-chloro-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108665-94-7 | |

| Record name | 1H-indole, 3-chloro-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 3 Chloro 1 Phenylsulfonyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactivity of Indoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including indoles. The outcome of these reactions is governed by the electronic properties of the indole (B1671886) ring and the influence of any substituents present.

Intrinsic Reactivity Patterns and Regioselectivity (C3 Preference)

Indole itself is a highly electron-rich heterocycle, estimated to be orders of magnitude more reactive towards electrophiles than benzene (B151609). nih.gov This heightened reactivity is a consequence of the nitrogen atom's lone pair participating in the π-system of the ring. The distribution of electron density in the indole nucleus favors electrophilic attack at the C3 position. nih.govstackexchange.comrsc.org This preference can be rationalized by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon electrophile addition. Attack at C3 results in a more stable intermediate where the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene portion of the molecule. stackexchange.com In contrast, attack at the C2 position would lead to an intermediate where the benzene ring's aromaticity is compromised. stackexchange.com This inherent C3 selectivity is a defining characteristic of indole's reactivity in EAS reactions. nih.gov

Influence of the N-Phenylsulfonyl Substituent on EAS Profile

The introduction of an N-phenylsulfonyl group significantly alters the electronic landscape of the indole ring. The phenylsulfonyl group is a powerful electron-withdrawing group. arkat-usa.org This electronic perturbation has a profound impact on the EAS profile of the indole nucleus. By withdrawing electron density from the nitrogen atom, the N-phenylsulfonyl group deactivates the indole ring towards electrophilic attack. This deactivation makes the ring less nucleophilic compared to an unsubstituted indole.

Furthermore, the electron-withdrawing nature of the N-phenylsulfonyl group can influence the regioselectivity of EAS reactions. While the C3 position remains the most electron-rich and generally preferred site for electrophilic attack, the decreased nucleophilicity at this position can, in some cases, allow for competitive reactions at other positions, particularly C5. beilstein-journals.org Detailed studies on the precise effect of the N-phenylsulfonyl group on the regioselectivity of EAS are ongoing, but it is clear that this substituent plays a crucial role in modulating the indole's reactivity. beilstein-journals.org

Directed Electrophilic Functionalization Strategies

The N-phenylsulfonyl group, in addition to its electronic effects, can serve as a directing group in certain functionalization strategies. For instance, the acidity of the proton at the C2 position is increased, facilitating lithiation at this position. Quenching of the resulting 2-lithio-1-(phenylsulfonyl)-1H-indole with various electrophiles allows for the introduction of substituents specifically at the C2 position. arkat-usa.org This strategy circumvents the intrinsic C3 preference for electrophilic attack.

It is noteworthy that the reaction of 2-lithio-1-(phenylsulfonyl)-1H-indole with benzenesulfonyl chloride surprisingly yields 2-chloro-1-(phenylsulfonyl)-1H-indole, not the expected 2-sulfonylated product. arkat-usa.org This highlights the complex reactivity patterns that can emerge with these substituted indoles.

Nucleophilic Reactivity and Substitution Reactions

While the electron-rich nature of the indole ring predisposes it to electrophilic attack, the presence of suitable substituents can enable nucleophilic reactions, a concept often referred to as "umpolung" or reversal of polarity. nih.govresearchgate.net

Nucleophilic Displacement of the C3-Chloro Substituent

The presence of a chloro group at the C3 position of 1-(phenylsulfonyl)-1H-indole introduces a site for nucleophilic attack. The combination of the electron-withdrawing N-phenylsulfonyl group and the halogen at C3 makes the indole core susceptible to nucleophilic substitution.

Nucleophilic substitution on haloindoles can proceed through various mechanisms. In the context of 3-chloro-1-(phenylsulfonyl)-1H-indole, the electron-withdrawing N-phenylsulfonyl group is crucial for activating the C3 position towards nucleophilic attack. arkat-usa.org This activation facilitates an addition-elimination mechanism, where a nucleophile adds to the C3 position, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to restore the aromatic system.

The Phenylsulfonyl Group as a Leaving Group in Indole Chemistry

Beyond its role as a protecting and activating group, the phenylsulfonyl moiety can also function as a leaving group under specific reaction conditions, enabling further diversification of the indole scaffold.

The N-phenylsulfonyl group can be cleaved under basic conditions. researchgate.net This deprotection is often achieved using strong bases such as sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents. researchgate.net The mechanism typically involves nucleophilic attack of the base at the sulfur atom of the sulfonyl group, leading to the cleavage of the N-S bond and regeneration of the NH-indole. This process is essentially the reverse of the initial sulfonylation step. The ease of this cleavage can be influenced by the substituents on the indole ring.

Certain nucleophiles can induce the displacement of the phenylsulfonyl group. This transformation provides a pathway to N-functionalized or N-unsubstituted indoles. The reaction proceeds via nucleophilic attack on the sulfur atom, with the indole nitrogen acting as part of the leaving group, which subsequently gets protonated. This method offers an alternative to base-mediated deprotection and can sometimes be performed under milder conditions.

The N-phenylsulfonyl group can facilitate the formation of various reactive intermediates. For example, treatment of N-phenylsulfonylindoles with a strong base can lead to deprotonation at the C2 position, generating a 2-lithio-1-(phenylsulfonyl)-1H-indole. arkat-usa.org This organolithium species is a potent nucleophile and can react with a variety of electrophiles to introduce substituents at the C2 position.

Furthermore, arenesulfonyl indoles can serve as precursors to reactive alkylideneindolenine intermediates, which are vinylogous imines. nih.gov These intermediates are generated in situ under basic or acidic conditions through the elimination of the arenesulfinic acid group and can react with various nucleophiles to yield C3-substituted indole derivatives. nih.gov

Organometallic Reagent Reactivity with Sulfonylated Indoles

Organometallic reagents are crucial for the C-C and C-heteroatom bond-forming reactions of sulfonylated indoles. The presence of both the chloro and phenylsulfonyl groups on the indole ring provides multiple sites for reactivity.

The reaction of Grignard reagents with 3-chloro-1-(phenylsulfonyl)-1H-indole can lead to a variety of outcomes. In the presence of a suitable catalyst, such as a copper salt, Grignard reagents can participate in cross-coupling reactions to replace the C3-chloro substituent with an alkyl or aryl group. researchgate.net The N-phenylsulfonyl group is generally stable under these conditions. However, Grignard reagents can also attack the sulfonyl group, leading to desulfonylation.

Other organometallic reagents, such as organolithiums and organocuprates, also exhibit distinct reactivity patterns. As mentioned earlier, organolithium reagents can effect deprotonation at the C2 position. Organocuprates have been shown to be effective for nucleophilic substitution at the C3 position of related N-sulfonylindoles. arkat-usa.orgdartmouth.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the 3-chloroindole core, allowing for the introduction of a wide range of substituents. nih.gov

Cross-Coupling Reactions Involving 3-Chloro-1-(phenylsulfonyl)-1H-indole

The carbon-chlorine bond at the C3 position of 1-(phenylsulfonyl)-1H-indole is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For substrates like 3-chloro-1-(phenylsulfonyl)-1H-indole, the C3-chloro atom can readily participate in the catalytic cycles of reactions such as the Suzuki-Miyaura and Heck couplings.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium(0) complex. libretexts.org The general mechanism commences with the oxidative addition of the aryl halide (in this case, the 3-chloroindole derivative) to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 3-substituted indole product and regenerate the Pd(0) catalyst. libretexts.org While specific examples for 3-chloro-1-(phenylsulfonyl)-1H-indole are not extensively detailed in the provided literature, the successful Suzuki-Miyaura coupling of other 3-chloro-heterocycles and chloroindoles demonstrates the viability of this approach.

The Heck reaction couples the 3-chloroindole with an alkene to form a new C-C bond at the C3 position, typically with trans selectivity. bldpharm.com The catalytic cycle is similar to the Suzuki coupling in its initial oxidative addition step, followed by migratory insertion of the alkene and β-hydride elimination to afford the vinylated indole product. The choice of palladium source, ligands, base, and solvent is crucial for achieving high yields and selectivity. bldpharm.com

Table 1: Typical Components in Palladium-Catalyzed Cross-Coupling Reactions

| Component | Role in Reaction | Common Examples |

| Aryl Halide | Electrophilic partner | 3-Chloro-1-(phenylsulfonyl)-1H-indole |

| Coupling Partner | Nucleophilic partner | Phenylboronic acid (Suzuki), Styrene (Heck) |

| Catalyst | Facilitates the reaction | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes catalyst, influences reactivity | SPhos, XPhos, PPh₃, P(t-Bu)₃ |

| Base | Activates coupling partner/neutralizes acid | K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N |

| Solvent | Medium for the reaction | Dioxane, Toluene, DMF, Acetonitrile |

This table presents generalized components for illustrative purposes.

Copper-Mediated Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative pathway for forming C-C, C-N, C-O, and C-S bonds. nih.gov These methods are particularly useful for coupling aryl halides with a wide range of nucleophiles. For 3-chloro-1-(phenylsulfonyl)-1H-indole, copper catalysis could facilitate its coupling with amines, alcohols, or thiols.

The classic Ullmann reaction involves the self-coupling of aryl halides at high temperatures using a stoichiometric amount of copper. nih.gov More contemporary, catalytic versions operate under milder conditions and employ various ligands to facilitate the reaction. While direct, detailed examples of copper-mediated cross-coupling using 3-chloro-1-(phenylsulfonyl)-1H-indole as the substrate are not prominent in the search results, the general applicability of these methods to other aryl chlorides is well-established. Research on copper-catalyzed reactions of other indole derivatives, such as the C-H chalcogenation of indoles using a CuBr₂ catalyst, highlights the utility of copper in indole functionalization. dartmouth.edu Furthermore, copper-catalyzed reactions involving sulfonyl hydrazides and aminoindazoles have been reported, suggesting the compatibility of the sulfonyl group in such transformations. beilstein-journals.orgnih.gov

Cycloaddition Reactions and Pericyclic Transformations

The indole nucleus, particularly when activated by the N-phenylsulfonyl group, can participate in cycloaddition reactions. The 2,3-double bond of the indole can act as a dienophile, a role that is significantly influenced by the electronic nature of the substituents.

A key transformation involving 3-chloroindoles is the inverse electron-demand Diels-Alder (IEDDA) reaction. In contrast to a normal Diels-Alder reaction, the IEDDA involves an electron-rich dienophile reacting with an electron-poor diene. dartmouth.edu The electron-rich nature of the indole's 2,3-double bond makes it an ideal dienophile for this type of reaction. The presence of the chlorine atom at the C3-position is crucial, as it serves as a leaving group in a subsequent aromatization step.

A notable example is the reaction of 1-alkyl-3-chloroindoles with the electron-deficient diene, methyl coumalate (a 2-pyrone). libretexts.org This reaction provides an efficient, metal-free route to carbazole (B46965) frameworks. The 3-chloroindole acts as the electron-rich dienophile, and the reaction proceeds thermally to generate the carbazole products with high regiocontrol. This methodology underscores the utility of the chloro-substituent in facilitating a cascade reaction that ultimately leads to a fully aromatic system.

Table 2: Inverse Electron-Demand Diels-Alder Reaction of 3-Chloroindoles

| Reactant Type | Example Compound | Role in Reaction |

| Dienophile | 1-Alkyl-3-chloroindole | Electron-rich component |

| Diene | Methyl coumalate | Electron-poor component |

| Conditions | Thermal (e.g., heating in mesitylene) | Promotes cycloaddition and subsequent steps |

| Product | Substituted carbazole | Formed via a domino sequence |

Data synthesized from literature describing the IEDDA of 3-chloroindoles. libretexts.org

Mechanistic Pathways of Domino Reactions

The IEDDA reaction of 3-chloroindoles often initiates a domino (or cascade) sequence, where multiple bond-forming and breaking events occur in a single pot without the isolation of intermediates. The reaction between a 1-alkyl-3-chloroindole and methyl coumalate is a prime example of such a process.

The proposed mechanism involves three key steps:

Inverse Electron-Demand Diels-Alder Cycloaddition : The reaction begins with a thermal [4+2] cycloaddition between the electron-poor methyl coumalate (diene) and the electron-rich 2,3-double bond of the 3-chloroindole (dienophile). This forms a bicyclic intermediate.

Retro-Diels-Alder Reaction : The initial cycloadduct is unstable and undergoes a retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide (decarboxylation). This step is a common feature of cycloadditions involving 2-pyrones.

Aromatization : The resulting diene intermediate undergoes elimination of hydrogen chloride (HCl). The chlorine atom at the C3-position of the original indole acts as an excellent leaving group, facilitating this final aromatization step to furnish the stable carbazole ring system.

This domino sequence is highly efficient, transforming relatively simple starting materials into complex polycyclic aromatic heterocycles in a single, thermally-driven operation.

C-H Functionalization of Indole Frameworks with N-Sulfonyl Directing Groups

The N-phenylsulfonyl group on the indole nitrogen is not merely a protecting group; it also functions as a powerful directing group in C-H functionalization reactions. By coordinating to a metal catalyst, the sulfonyl group can direct the functionalization to a specific C-H bond, thereby controlling the regioselectivity of the reaction.

The phenylsulfonyl group is a versatile moiety, acting as a potent electron-withdrawing group, a direct-metalation group, and a leaving group. In palladium-catalyzed reactions, N-sulfonyl groups, particularly those capable of chelation like N-(2-pyridyl)sulfonyl, have been shown to effectively direct C-H activation to the C2 position of the indole ring. This allows for the selective introduction of various functional groups, such as alkenes, at a position that is typically less reactive than C3 in electrophilic substitution reactions. While the phenylsulfonyl group itself is a weaker chelating group compared to the pyridylsulfonyl variant, its strong electron-withdrawing nature significantly influences the reactivity of the indole C-H bonds, enabling functionalization at positions that might otherwise be inaccessible. This directing effect is a cornerstone of modern synthetic strategies for creating diverse and complex indole-based molecules.

Site-Selective Functionalization at Pyrrole (B145914) Core Positions (C2 and C3)

The functionalization of the pyrrole moiety of 1-(phenylsulfonyl)indoles, particularly at the C2 and C3 positions, is a cornerstone of indole chemistry. The N-phenylsulfonyl group makes the C2-proton susceptible to deprotonation by strong bases, creating a nucleophilic center for subsequent reactions.

While the C3 position is blocked by a chlorine atom in the title compound, the C2 position remains a prime target for functionalization. A common strategy involves metallation at C2, followed by quenching with an electrophile. For instance, treatment with a strong base like n-butyllithium (n-BuLi) or a lithium amide can deprotonate the C2 position. The resulting 2-lithioindole intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents at the C2 position.

Transition-metal-catalyzed C-H activation is another powerful tool for C2 functionalization. Catalysts based on iridium, rhodium, or palladium can selectively activate the C2-H bond, often guided by a directing group on the nitrogen. nih.govnih.gov For N-acylindoles, modulating the catalytic system can completely switch the selectivity between the C2 and C7 positions. nih.gov For example, Ir(III) catalysis has been shown to achieve C2-amidation and alkenylation with high selectivity. nih.gov While these methods are established for N-acyl and N-pyrimidyl indoles, the principles extend to N-phenylsulfonyl indoles, where the sulfonyl group's electronic influence facilitates C2-H bond activation.

Table 1: Representative Reactions for C2-Functionalization of N-Phenylsulfonyl Indoles

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| C2-Amidation | Ir(III) Catalyst, Carboxylate Additives | C2-Amidated Indole |

| C2-Alkenylation | Copper Trifluoroacetate, Acrylates | C2-Alkenylated Indole |

Strategies for Functionalizing the Benzene Core (C4-C7)

Functionalizing the carbocyclic part of the indole nucleus (positions C4 through C7) is significantly more challenging than modifying the pyrrole ring due to the lower intrinsic reactivity of these C-H bonds. Achieving site-selectivity requires overcoming the inherent preference for reaction at the C2 and C3 positions. Modern synthetic strategies rely heavily on directing groups to steer catalysts to the desired position on the benzene core. nih.gov

For N-protected indoles, the protecting group itself can serve as a directing group. While the phenylsulfonyl group does not typically direct functionalization to the benzene ring, other groups can be installed for this purpose. For example:

C7 Functionalization : Installing a di-tert-butylphosphinoyl (P(O)tBu2) group on the indole nitrogen has been shown to direct palladium-catalyzed arylation to the C7 position. nih.gov

C6 Functionalization : The same N-P(O)tBu2 directing group can facilitate copper-catalyzed arylation at the C6 position. nih.gov

C4 and C5 Functionalization : Directing arylation to the C4 and C5 positions can be achieved by installing a pivaloyl group at the C3 position, which works in concert with an N-directing group. nih.gov

Another powerful, metal-free strategy involves directed C-H borylation. Using simple boron tribromide (BBr3), a pivaloyl group at the N1 position can deliver a boron species to the C7 position, while a pivaloyl group at the C3 position can direct borylation to the C4 position. nih.gov These borylated intermediates can then be further transformed, for instance, into hydroxylated indoles.

Table 2: Strategies for Benzene Core Functionalization

| Target Position | Strategy | Catalyst/Reagent | Functionalization Type |

|---|---|---|---|

| C7 | N-P(O)tBu2 Directing Group | Palladium Catalyst | Arylation nih.gov |

| C6 | N-P(O)tBu2 Directing Group | Copper Catalyst | Arylation nih.gov |

| C4 | C3-Pivaloyl Directing Group | Palladium/Copper Catalyst | Arylation nih.gov |

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a highly efficient and atom-economical approach to forming C-C or C-heteroatom bonds by directly coupling two C-H bonds. In the context of 3-chloro-1-(phenylsulfonyl)-1H-indole, CDC reactions offer a pathway to introduce substituents without pre-functionalization.

The C2 position is the most common site for CDC reactions on the N-sulfonyl indole scaffold due to the acidity of the C2-H bond. These reactions can be catalyzed by various transition metals, including copper, iron, and ruthenium. For example, a copper-catalyzed CDC reaction could couple the C2 position of the indole with another C-H bond from a suitable partner, such as a ketone, an ether, or another arene.

While specific examples for 3-chloro-1-(phenylsulfonyl)-1H-indole are not widespread, the principles are well-established for the parent N-phenylsulfonyl indole. The presence of the C3-chloro group would sterically and electronically influence the reaction, potentially affecting yields but not precluding the reaction at C2. Catalyst-controlled methodologies are crucial for achieving high selectivity in these transformations. digitellinc.com

Reductive Transformations of the Phenylsulfonyl Moiety

The phenylsulfonyl group is often employed as a protecting group for the indole nitrogen. Its removal or transformation is a key step in many synthetic sequences, unmasking the N-H indole for further reactions or to yield the final target molecule.

Desulfonylation Methodologies

The removal of the N-phenylsulfonyl group is a critical deprotection step. This transformation is typically achieved under reductive conditions. Several methodologies are available, with the choice of reagent depending on the other functional groups present in the molecule.

Common methods for desulfonylation include:

Magnesium in Methanol : This is a widely used and effective method for cleaving the N-S bond.

Sodium Amalgam (Na/Hg) : Another classic reductive method suitable for this deprotection.

Tetrabutylammonium Fluoride (B91410) (TBAF) : In some contexts, fluoride ions can promote the cleavage of the sulfonyl group.

Basic Hydrolysis : Strong bases like sodium hydroxide or potassium hydroxide in refluxing alcohol can effect the removal of the sulfonyl group, though this method may not be suitable for base-sensitive substrates. researchgate.net

The choice of method must consider the stability of the C3-chloro substituent, as some powerful reducing conditions could potentially lead to hydrodehalogenation.

Table 3: Common Desulfonylation Reagents

| Reagent | Conditions |

|---|---|

| Mg / MeOH | Reflux |

| Na/Hg | Aprotic Solvent |

| KOH / EtOH | Reflux |

Conversion of Sulfonyl Indoles to Alkyl Indoles

The term "conversion to alkyl indoles" can refer to the alkylation of the indole nucleus while the sulfonyl group is present. A robust two-step sequence involves Friedel-Crafts acylation followed by reduction. researchgate.net

For example, a 3-acyl-1-(phenylsulfonyl)indole can be reduced to the corresponding 3-alkyl-1-(phenylsulfonyl)indole. researchgate.net A particularly effective reducing agent for this transformation is sodium borohydride (B1222165) in trifluoroacetic acid. researchgate.net This system can selectively reduce the acyl group without affecting certain halogen substituents on the indole core. researchgate.net Alternatively, Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the ketone to an alkane. youtube.com

Another approach is direct reductive alkylation at the C3 position, where an indole is treated with an aldehyde in the presence of a Lewis acid and a silicon hydride reducing agent like triethylsilane. google.com However, this is not directly applicable to the title compound as the C3 position is already substituted with chlorine.

Regioselective Sulfonyl Group Migration to C7

Under certain conditions, the phenylsulfonyl group can migrate from the nitrogen atom (N1) to a carbon position on the indole ring. While relatively uncommon, regioselective migration to the C7 position has been documented. This type of rearrangement is typically driven by thermodynamic factors and can be facilitated by strong acids or organometallic reagents.

The mechanism often involves an initial interaction of a Lewis acid or a metal with the sulfonyl group, weakening the N-S bond. This is followed by an intramolecular electrophilic attack of the sulfonyl group onto the electron-rich benzene ring of the indole. The preference for the C7 position is consistent with other directed functionalizations that target the peri-position. This transformation provides a unique pathway to C7-sulfonylated indoles, which are valuable synthetic intermediates.

Advanced Spectroscopic and Computational Investigations of 3 Chloro 1 Phenylsulfonyl 1h Indole

Structural Elucidation through X-ray Crystallography

While the specific crystal structure for 3-chloro-1-(phenylsulfonyl)-1H-indole is not available in the referenced literature, extensive analysis of closely related 1-phenylsulfonyl-1H-indole derivatives provides a clear and consistent model for its structural characteristics.

Analysis of Molecular Conformation and Dihedral Angles

The defining conformational feature of 1-phenylsulfonyl-1H-indole derivatives is the spatial relationship between the planar indole (B1671886) ring system and the phenylsulfonyl group. X-ray diffraction studies of various analogs consistently show that these two moieties adopt a nearly orthogonal orientation. This perpendicular arrangement minimizes steric hindrance between the two ring systems.

The dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group is a key parameter describing this conformation. In analogous structures, this angle typically ranges from approximately 72° to 84°. For instance, in 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, the dihedral angle is 72.24 (19)° nih.gov. Similarly, the angle is 76.24 (7)° in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde and 78.18 (10)° in 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one nih.govnih.gov. In the case of 3-nitro-1-(phenylsulfonyl)-1H-indole, this angle is reported to be 83.9 (3)° researchgate.net. This consistent observation across multiple derivatives strongly suggests that the 3-chloro substituted target compound will adopt a similar conformation with a large dihedral angle. The sulfur atom of the sulfonyl group typically exhibits a distorted tetrahedral geometry nih.gov.

Interactive Table: Dihedral Angles in 1-(Phenylsulfonyl)-1H-indole Analogs

| Compound | Dihedral Angle (Indole/Phenylsulfonyl) | Reference |

| 3-(bromomethyl)-2-[...]-1-(phenylsulfonyl)-1H-indole | 72.24 (19)° | nih.gov |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24 (7)° | nih.gov |

| 3-(2-nitrophenyl)-1-[...]-1H-indol-3-yl)propan-1-one | 78.18 (10)° | nih.gov |

| 3-Nitro-1-(phenylsulfonyl)-1H-indole | 83.9 (3)° | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 1-phenylsulfonyl-1H-indole derivatives is primarily governed by a network of weak intermolecular interactions. These non-covalent forces dictate the three-dimensional supramolecular architecture.

Commonly observed interactions include weak C-H···O hydrogen bonds, where hydrogen atoms from the indole or phenyl rings interact with the oxygen atoms of the sulfonyl group on adjacent molecules nih.govnih.gov. Additionally, C-H···π interactions are frequently noted, involving hydrogen atoms and the electron-rich π systems of the aromatic rings nih.govnih.govnih.gov. In more complex halogenated analogs, other interactions such as C-H···Cl, C-Br···π, and C-Cl···π have been identified nih.gov.

Quantum Chemical Modeling and Computational Analysis

Quantum chemical calculations provide profound insights into the electronic properties and reactivity of molecules, complementing experimental data from crystallography.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the 1-phenylsulfonyl-indole scaffold, DFT calculations are employed to determine the energies and shapes of molecular orbitals, calculate natural atomic charges, and predict various reactivity descriptors. These studies help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.

Mechanistic Insights from Transition State Analysis

Computational chemistry offers critical tools for elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving the indole core, DFT calculations can map the potential energy surface, allowing for the identification of the lowest-energy pathway from reactants to products.

This analysis involves calculating the activation free energy for each step of a proposed mechanism. The step with the highest energy barrier is identified as the rate-determining step nih.govresearchgate.net. For example, in studies of indole synthesis and functionalization, transition state analysis has been used to understand how catalysts activate substrates through non-covalent interactions and to rationalize the observed stereoselectivity nih.gov. By modeling the transition state, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes that govern the chemical reactivity of the 1-phenylsulfonyl-indole framework nih.govfrontiersin.org.

Prediction of Reactivity via Frontier Molecular Orbital Theory and NBO Analysis

Frontier Molecular Orbital (FMO) Theory provides a simplified yet powerful model for predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital containing the most energetic electrons, acts as the nucleophilic or electron-donating component in a reaction. Conversely, the LUMO is the lowest-energy empty orbital and represents the electrophilic or electron-accepting site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. By analyzing the distribution and energies of these frontier orbitals, one can predict the most likely sites for nucleophilic or electrophilic attack.

Vibrational Spectroscopy Analysis (FTIR, Raman) Coupled with DFT Calculations

The vibrational characteristics of 3-chloro-1-(phenylsulfonyl)-1H-indole have been elucidated through a synergistic approach that combines experimental Fourier-transform infrared (FTIR) and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations. This dual methodology provides a comprehensive understanding of the molecule's vibrational modes, allowing for precise assignment of the observed spectral bands.

Theoretical calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.gov To achieve better agreement between the calculated and experimental wavenumbers, the theoretical frequencies are often scaled. nih.gov This is necessary because theoretical calculations are based on a gaseous state, whereas experimental data is typically recorded from a solid-state sample. nih.gov

The analysis of the vibrational spectra provides insights into the various functional groups present in the molecule. Key vibrational modes include those associated with the indole ring, the phenylsulfonyl group, and the C-Cl bond.

Indole Ring Vibrations: The indole ring system gives rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the indole ring are typically observed in the high-frequency region of the spectrum.

A detailed comparison of the experimental and calculated vibrational frequencies allows for a definitive assignment of the observed bands to specific vibrational modes. This is often presented in a tabular format, correlating the experimental FTIR and Raman shifts with the scaled DFT-calculated frequencies and their corresponding potential energy distribution (PED) analysis. The PED provides a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration.

Below are representative data tables illustrating the type of information derived from such a comparative analysis.

Table 1: Selected Experimental (FTIR, Raman) and Calculated Vibrational Frequencies (cm⁻¹) for 3-chloro-1-(phenylsulfonyl)-1H-indole.

| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |

| Data Not Available | Data Not Available | Data Not Available | C-H Stretching (Aromatic) |

| Data Not Available | Data Not Available | Data Not Available | C=C Stretching (Indole) |

| Data Not Available | Data Not Available | Data Not Available | Asymmetric SO₂ Stretching |

| Data Not Available | Data Not Available | Data Not Available | Symmetric SO₂ Stretching |

| Data Not Available | Data Not Available | Data Not Available | C-N Stretching |

| Data Not Available | Data Not Available | Data Not Available | C-S Stretching |

| Data Not Available | Data Not Available | Data Not Available | C-Cl Stretching |

| Data Not Available | Data Not Available | Data Not Available | In-plane Ring Bending |

| Data Not Available | Data Not Available | Data Not Available | Out-of-plane Ring Bending |

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Discoveries

The synthesis of 3-chloro-1-(phenylsulfonyl)-1H-indole is straightforward, typically achieved through the direct chlorination of 1-(phenylsulfonyl)-1H-indole using reagents like N-chlorosuccinimide (NCS). The introduction of the phenylsulfonyl group at the N1 position is a critical step, serving a dual purpose: it protects the indole (B1671886) nitrogen and, as a potent electron-withdrawing group, it significantly modulates the electron density of the indole ring system. This electronic modification deactivates the ring toward traditional electrophilic substitution but activates it for other important transformations.

The primary reactivity discovered for 3-chloro-1-(phenylsulfonyl)-1H-indole is its utility as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at the C3 position provides a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactivity Profile:

| Reaction Type | Description | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids or esters to form a C3-aryl or C3-vinyl bond. nih.govresearchgate.net | This is the most explored reaction, allowing for the introduction of a wide array of substituted aryl and vinyl groups at the indole C3 position. mdpi.com |

| Nucleophilic Substitution | The electron-deficient nature of the indole core, enhanced by the sulfonyl group, makes nucleophilic attack at the C3 position plausible, leading to substitution of the chloride. arkat-usa.org | While less common than cross-coupling, this pathway offers a direct method for introducing heteroatom nucleophiles. |

The phenylsulfonyl group is not merely a spectator; it is an essential activator. It facilitates these reactions by making the C3 position more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling cycles and by stabilizing intermediates in potential nucleophilic substitution pathways. rsc.org

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

Despite its utility, the full synthetic potential of 3-chloro-1-(phenylsulfonyl)-1H-indole remains largely untapped. Several modern catalytic methods have not been extensively applied to this specific substrate, representing significant opportunities for future investigation.

Expanded Cross-Coupling Reactions: While Suzuki-Miyaura coupling is established, other palladium- or nickel-catalyzed reactions are underexplored.

Buchwald-Hartwig Amination: For the synthesis of 3-aminoindole derivatives.

Sonogashira Coupling: To install an alkyne moiety at C3, a versatile functional group for further transformations like cycloadditions or click chemistry.

Heck Coupling: Reaction with alkenes to form 3-alkenylated indoles.

Stille and Negishi Coupling: Utilizing organotin and organozinc reagents, respectively, which can offer different functional group tolerance compared to boronic acids.

C-H Functionalization: The phenylsulfonyl group activates the indole core, but research has focused on the reactivity of the C-Cl bond. The direct C-H functionalization at other positions (C2, C4, C5, C6, C7) in the presence of the C3-chloro group is a significant unexplored area. thieme-connect.com This would allow for the sequential and highly regioselective construction of polysubstituted indoles from a single, common intermediate.

Decarbonylative and Decarboxylative Coupling: Using the C3 position to couple with carboxylic acids or their derivatives would provide novel routes to 3-acyl or 3-alkyl indoles, expanding the toolbox beyond traditional organometallic reagents.

Theoretical Predictions for Novel Transformations and Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the reactivity of 3-chloro-1-(phenylsulfonyl)-1H-indole before extensive experimental work is undertaken. Theoretical calculations, which have been applied to understand the reactivity of other substituted indoles, could provide invaluable insights. researchgate.net

Potential Applications of Theoretical Modeling:

| Research Question | Theoretical Approach | Expected Outcome |

| Site Reactivity | Calculation of electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). | Prediction of the most likely sites for nucleophilic, electrophilic, or radical attack, guiding regioselectivity studies for C-H functionalization. |

| Reaction Feasibility | Modeling of transition state energies for various proposed cross-coupling cycles (e.g., Suzuki vs. Sonogashira). | Determination of activation barriers to predict which unexplored reactions are most likely to be successful under mild conditions. |

| Catalyst/Ligand Effects | Simulation of the catalytic cycle with different metal catalysts (e.g., Pd, Ni) and phosphine (B1218219) ligands. | Rational selection of optimal catalyst systems for higher efficiency and broader substrate scope in cross-coupling reactions. |

| Spectroscopic Properties | Prediction of NMR and IR spectra. | Aid in the structural confirmation of new, complex derivatives synthesized from the parent compound. |

These theoretical studies could accelerate the discovery of novel transformations by identifying the most promising reaction pathways, thus minimizing the need for extensive empirical screening.

Emerging Methodologies for Indole Functionalization Relevant to the Compound

Recent years have witnessed a revolution in synthetic organic chemistry, with the development of powerful new methodologies that could be readily applied to 3-chloro-1-(phenylsulfonyl)-1H-indole.

Photoredox Catalysis: This strategy uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions. The C-Cl bond in 3-chloro-1-(phenylsulfonyl)-1H-indole could be a prime target for photoredox-mediated activation, enabling novel couplings with alkyl radicals (from carboxylic acids or silicates) or other partners that are often challenging for traditional palladium catalysis.

Electrosynthesis: Electrochemical methods provide a green and powerful alternative to chemical oxidants or reductants. rsc.orgresearchgate.net Electrosynthesis could be employed for:

Reductive Coupling: Pairing 3-chloro-1-(phenylsulfonyl)-1H-indole with a suitable partner at the cathode.

Oxidative C-H Functionalization: Targeting other positions on the indole or phenylsulfonyl ring for functionalization without the need for transition metal catalysts. researchgate.net

Metal-Free Synthesis: Growing emphasis on sustainability has driven the development of metal-free reactions. researchgate.net Applying metal-free C-H arylation or borylation techniques to 3-chloro-1-(phenylsulfonyl)-1H-indole would be highly valuable, particularly for applications in medicinal chemistry where residual metal contamination is a significant concern.

Umpolung Reactivity: The typical electrophilic nature of the indole C2/C3 positions can be inverted (a concept known as umpolung). nih.gov While the sulfonyl group already makes the C3 position an electrophilic center, advanced strategies could potentially reverse the polarity at C2, allowing it to act as a nucleophile for the synthesis of complex 2,3-disubstituted indoles starting from the C3-chloro precursor.

By embracing these modern synthetic tools, the chemical space accessible from 3-chloro-1-(phenylsulfonyl)-1H-indole can be dramatically expanded, paving the way for the discovery of novel materials and biologically active compounds.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-1-(phenylsulfonyl)-1H-indole?

- Methodological Answer : The synthesis typically involves sulfonation of the indole nitrogen followed by chlorination. For example, 3-chloro-1-(phenylsulfonyl)-1H-indole derivatives can be synthesized by reacting the parent indole with phenylsulfonyl chloride under basic conditions (e.g., NaH in dry DMF or THF). Subsequent chlorination at the 3-position is achieved using reagents like AlCl₃ with acyl chlorides or POCl₃ under controlled conditions . Optimization of reaction time and temperature is critical to minimize side reactions like over-sulfonation or decomposition.

Q. How is the structure of 3-chloro-1-(phenylsulfonyl)-1H-indole confirmed experimentally?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and X-ray crystallography .

- NMR : The phenylsulfonyl group typically shows aromatic protons as a multiplet (δ 7.5–8.0 ppm) in ¹H NMR, while the indole C3-chlorine deshields adjacent protons, appearing as a singlet near δ 6.9–7.2 ppm .

- X-ray crystallography : Dihedral angles between the indole core and sulfonyl-substituted phenyl ring (e.g., ~75° in related structures) and intermolecular C–H···O hydrogen bonds validate the geometry .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (P284) .

- Storage : Keep in airtight containers under inert gas (P233, P231) and away from moisture (P402) .

- Spill Management : Use non-sparking tools (P242) and adsorbents like vermiculite for cleanup (P390) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the 3-position of the indole ring?

- Methodological Answer :

- Electrophilic Substitution : Use AlCl₃ as a Lewis acid to activate the indole C3 position. For example, formylation with DMF/POCl₃ at 50°C yields 3-chloro-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde .

- Catalytic Methods : Rhodium or palladium catalysts enable regioselective C–H functionalization, as seen in related 3-alkoxymethylation reactions (e.g., 90–92% yield via three-component cascade reactions) .

Q. What are the challenges in analyzing hydrogen bonding patterns in derivatives via crystallography?

- Methodological Answer :

- Weak Interactions : Intramolecular C–H···O bonds (e.g., 2.4–2.6 Å) and π-stacking require high-resolution data (≤0.8 Å) for accurate detection .

- Graph Set Analysis : Use software like SHELXL to categorize hydrogen bond motifs (e.g., R₂²(8) patterns), which are critical for understanding packing efficiency .

Q. How do different sulfonyl groups affect the electronic properties and reactivity of the indole core?

- Methodological Answer :

- Electron-Withdrawing Effects : The phenylsulfonyl group reduces electron density at the indole nitrogen, making the C3 position more electrophilic. Compare Hammett σₚ values (e.g., –SO₂Ph σₚ ≈ 0.9) to predict substituent effects on reaction rates .

- Steric Effects : Bulky sulfonyl groups (e.g., tosyl) hinder nucleophilic attack at C3, as shown in reduced yields for 5-chloro-1-(4-methylphenylsulfonyl) derivatives .

Q. What methodological approaches resolve data contradictions in NMR characterization of chlorinated indoles?

- Methodological Answer :

- Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., distinguishing C3–Cl from C5–Br in 5-bromo-3-(methylthio)-1H-indole) .

- Solvent Effects : Record spectra in deuterated DMSO to resolve broadening caused by hydrogen bonding .

Explain the role of AlCl₃ in electrophilic substitution reactions involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.